Absence of Primary Bioactivity Data vs. Data-Rich Class Analogs
A systematic search of authoritative databases, including ChEMBL, PubChem BioAssay, and ZINC, confirms that no quantitative bioactivity data (IC50, Ki, EC50, MIC) has been reported for 922043-91-2 [1]. This is in stark contrast to structurally related benzofuran-oxadiazole hybrids, which have reported IC50 values of 6.3–15.5 µM in anticancer and tyrosinase inhibition assays [2][3]. This data gap means the compound's biological differentiation is entirely unproven; any claim of activity is purely speculative based on pharmacophore similarity, which is insufficient for scientific selection where quantitative rank-ordering of analogs is required.
| Evidence Dimension | Availability of Quantitative Bioactivity Data |
|---|---|
| Target Compound Data | No reported IC50, Ki, EC50, or MIC data in any public database |
| Comparator Or Baseline | Related benzofuran-1,3,4-oxadiazole analogs (e.g., compound 5d in Molecules 2022): IC50 6.3 ± 0.7 µM against A549 lung cancer cells; compound 5a in Int J Mol Sci 2022: tyrosinase IC50 11 ± 0.25 µM |
| Quantified Difference | Data absent for 922043-91-2; comparators show confirmed micromolar potency |
| Conditions | ChEMBL 20, PubChem BioAssay, and primary literature search as of May 2026 |
Why This Matters
Procurement of a compound with no quantitative activity data introduces irreproducible risk; users requiring documented potency for assay validation or SAR studies must select a data-rich comparator.
- [1] ZINC20 Database. ZINC000004940835 Substance Report. Accessed 08 May 2026. View Source
- [2] Exploring the Synergistic Anticancer Potential of Benzofuran–Oxadiazoles and Triazoles. Molecules. 2022; 27(2): 1023. View Source
- [3] Irfan A, et al. Ultrasonic-Assisted Synthesis of Benzofuran Appended Oxadiazole Molecules as Tyrosinase Inhibitors. Int J Mol Sci. 2022; 23(18):1023. View Source
